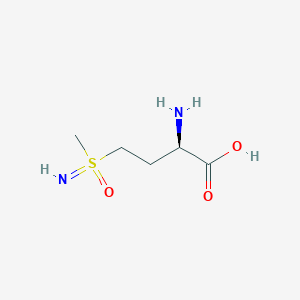

D-Methionine sulfoximine

Overview

Description

D-Methionine sulfoximine is a useful research compound. Its molecular formula is C5H12N2O3S and its molecular weight is 180.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Glutathione Synthesis

MSO is known for its potent and specific inhibition of glutathione synthesis. Buthionine sulfoximine, a derivative of MSO, was found to inhibit gamma-glutamylcysteine synthetase more effectively than MSO itself, impacting glutathione levels in the kidney significantly (Griffith & Meister, 1979).

Neurological Effects

MSO has been observed to induce a massive efflux of glutamine from rat cortical astrocytes in primary culture, which might contribute to its convulsive action (Albrecht & Norenberg, 1990).

Applications in Epilepsy Research

The compound has been used in studies for selecting mouse lines based on latency to onset of MSO-induced seizures, providing insights into the mechanisms of epilepsy (Cloix et al., 2010).

Impact on Carbohydrate Anabolism

Research indicates that MSO can modulate carbohydrate anabolism in the brain and influence the expression of related genes (Hélary-Bernard et al., 2000).

Therapeutic Potential in Various Diseases

MSO displays therapeutic benefits in animal models for diseases like hepatic encephalopathy, amyotrophic lateral sclerosis (ALS), stroke, and inflammatory immune response conditions (Brusilow & Peters, 2017).

Potential in Stroke Therapy

MSO has shown potential in reducing cortical infarct size in rats after middle cerebral artery occlusion, suggesting new therapeutic approaches for stroke (Swanson et al., 1990).

Biochemical Reactions and Toxicity

The enzymatic reactions of MSO, including conversion to alpha-imino and alpha-keto acids, have been studied to understand its toxicity and possible in vivo reactions (Cooper et al., 1976).

Effects on Memory Consolidation

MSO, by inhibiting glutamine synthetase, has been shown to prevent memory consolidation in a passive avoidance task in day-old chicks (Gibbs et al., 1996).

Use in Plant Biotechnology

MSO has been used as an alternative selection for the bar marker in plant transformation studies, demonstrating its utility in genetic engineering (Maughan & Cobbett, 2003).

Role in Food Processing

MSO's potential excitotoxic actions in rat cortical slices suggest its role in neurological disorders associated with food processing methods, such as the agene process used for bleaching wheat flour (Shaw et al., 1999).

properties

IUPAC Name |

(2R)-2-amino-4-(methylsulfonimidoyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTAYKAGBXMACB-KKFICBNWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=N)(=O)CC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801200435 | |

| Record name | Butanoic acid, 2-amino-4-(S-methylsulfonimidoyl)-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21056-59-7 | |

| Record name | Butanoic acid, 2-amino-4-(S-methylsulfonimidoyl)-, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21056-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-amino-4-(S-methylsulfonimidoyl)-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

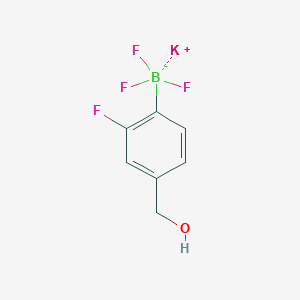

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

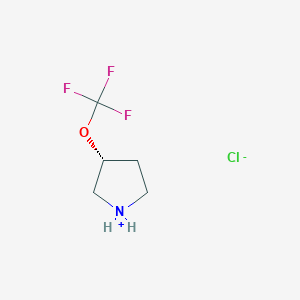

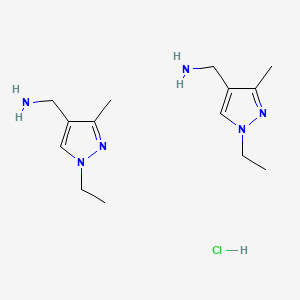

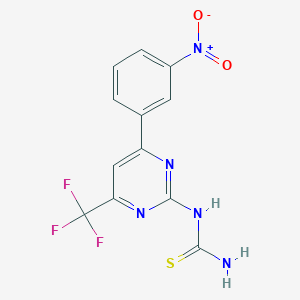

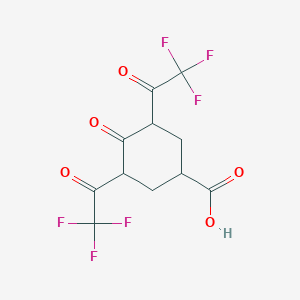

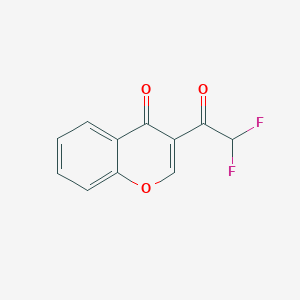

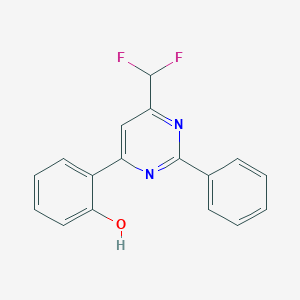

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B8024477.png)